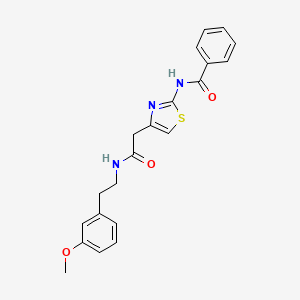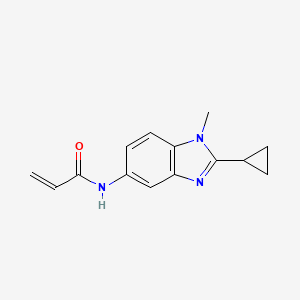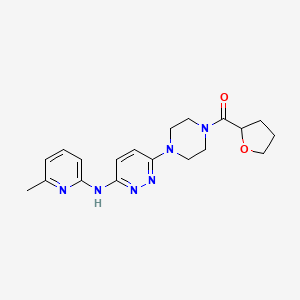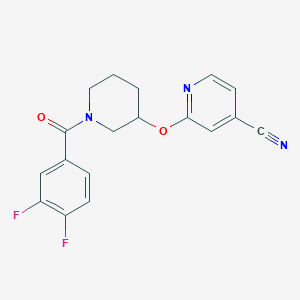
4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide” is a chemical compound that contains a thiadiazole moiety. Thiadiazole derivatives are known for their wide range of biological activities, including antifungal, antimicrobial, and anticonvulsant properties . They are also associated with a wide range of therapeutic activities like antidiabetic, anticancer, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves several steps. Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. This process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Derivatives: A study by Chen et al. (2010) details the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid. These compounds demonstrated anti-tobacco mosaic virus activity.
- Formation of Novel Compounds: Min et al. (2015) synthesized new sulfoxide compounds containing 1,2,3-thiadiazole moiety, showing moderate biological activities.
- Conversion into Formazans: Research by Sah et al. (2014) involved converting 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole into formazans, demonstrating moderate antimicrobial activity.
Biological and Pharmaceutical Research
- Antimicrobial Agents: The study by Sah et al. (2014) indicates potential use as antimicrobial agents.
- Carbonic Anhydrase Inhibitors: Briganti et al. (2000) explored metal complexes of sulfonamides derived from 5-(2-chlorophenyl)-1, 3, 4-thiadiazole-2-sulfonamide, finding powerful inhibition against carbonic anhydrase isozymes and potential in ocular fluid secretion regulation.
Structural and Chemical Analysis
- Crystal Structure Studies: Min et al. (2015) reported the crystal structure of a synthesized sulfoxide compound containing 1,2,3-thiadiazole, providing insights into molecular configuration.
- NMR Spectroscopy: Sun et al. (1999) conducted 1H and 13C NMR spectroscopy on thiadiazoles containing a 1-(p-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl moiety, aiding in structural determination.
Direcciones Futuras
The future directions for “4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their wide range of biological activities, these compounds could be further developed and optimized for various therapeutic uses .
Mecanismo De Acción
Target of Action
Similar compounds, such as sulfonamide derivatives and 1,3,4-thiadiazoles, have been associated with a wide range of biological activities . They have been reported to possess antifungal, antiviral, and herbicidal properties for potential agricultural applications .
Mode of Action
It’s worth noting that the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors . This suggests that the compound might interact with its targets by inhibiting certain enzymes, leading to changes in cellular processes.
Biochemical Pathways
Based on the antiviral activity of similar compounds , it can be inferred that the compound may interfere with the replication cycle of viruses, thereby inhibiting their proliferation.
Result of Action
Similar compounds have shown certain anti-tobacco mosaic virus activity , suggesting that 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide may have potential antiviral effects.
Action Environment
It’s worth noting that the reaction is relatively sluggish at 10 °c and might produce some side products at 40 °c or higher under the influence of the basic catalyst . This suggests that temperature could be a significant environmental factor influencing the compound’s action.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)sulfinyl-4-methylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS2/c1-6-9(14-12-11-6)15(13)8-4-2-7(10)3-5-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYYIFLYODNECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665811 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2451842.png)
![(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2451844.png)
![2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2451845.png)

![8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2451847.png)

![(Z)-methyl 2-(6-methoxy-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2451853.png)
![Ethyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2451854.png)